molecular formula C15H14N2O3 B2989347 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline CAS No. 310451-89-9

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline

Cat. No.: B2989347
CAS No.: 310451-89-9
M. Wt: 270.288
InChI Key: WKZPBGCWCPOWNC-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-5-yloxy)-5-nitroaniline is a nitroaniline derivative with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 258.28 g/mol . It is characterized by a 2,3-dihydro-1H-inden-5-yloxy substituent attached to a nitroaniline backbone. The compound is reported to have a purity of 95%, with a CAS registry number EN300-228371 .

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-12-7-13(17(18)19)9-15(8-12)20-14-5-4-10-2-1-3-11(10)6-14/h4-9H,1-3,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPBGCWCPOWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-dihydro-1H-indene-5-ol and 5-nitroaniline.

    Etherification: The hydroxyl group of 2,3-dihydro-1H-indene-5-ol is converted to an ether using a suitable alkylating agent, such as methyl iodide, under basic conditions.

    Coupling Reaction: The resulting ether is then coupled with 5-nitroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.

    Oxidation: Potassium permanganate in basic or acidic medium, chromium trioxide in acetic acid.

Major Products

    Reduction: 3-(2,3-dihydro-1H-inden-5-yloxy)-5-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Indene-derived ketones or carboxylic acids.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline with structurally related compounds, focusing on molecular features, physical properties, and synthesis methodologies.

Structural Analogues with Piperazine Moieties

Compounds 5–25 in –4 are piperazine derivatives sharing the 2,3-dihydro-1H-inden-5-yloxy group but differ in substituents on the piperazine ring. Key distinctions include:

  • Substituent Effects :
    • Halogenated derivatives (e.g., 17 : 4-fluorophenyl; 21 : 4-chlorophenyl) exhibit higher melting points (79.8–80.5°C and 117.2–118.6°C , respectively) compared to methoxy-substituted analogs (14 : 3-methoxyphenyl, 74.2–75.4°C ), likely due to increased molecular symmetry and halogen-induced intermolecular forces .
    • Bromine substitution (24 : 4-bromophenyl) results in the highest melting point (114.1–115.2°C ) among halogenated analogs, attributed to bromine's polarizability .
  • Synthesis : These compounds are synthesized via nucleophilic substitution using acetonitrile and potassium carbonate, with yields ranging from 43–90% . In contrast, the target compound’s nitroaniline group may require alternative synthetic routes, such as nitration of precursor anilines.

Indenyl Derivatives with Amine or Carboxylic Acid Groups

  • 5-Chloro-2,3-dihydro-1H-inden-1-amine (): Molecular weight 167.64 g/mol, significantly lower than the target compound due to the absence of the nitroaniline group.
  • 5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid ():
    • Incorporates a furoic acid moiety, introducing acidity (pKa ~3–4) absent in the nitroaniline derivative. This structural difference may influence solubility and reactivity in biological systems .

Pharmacologically Active Analogues

  • mGluR2 Positive Allosteric Modulators ():
    • Derivatives like BINA feature a carboxylic acid group and cyclopentyl substitution, optimizing potency and pharmacokinetics (e.g., oral bioavailability). The target compound’s nitro group could limit brain penetration due to higher polarity .
  • Carindacillin Sodium ():
    • A penicillin derivative containing the 2,3-dihydro-1H-inden-5-yloxy group, highlighting the moiety’s utility in antibiotic design. The target compound’s nitroaniline group diverges from β-lactam structures, suggesting distinct therapeutic applications .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Reference
This compound C₁₅H₁₄N₂O₃ 258.28 Not reported Nitroaniline
Compound 21 (4-chlorophenyl piperazine) C₂₈H₂₈ClN₃O 462.00 117.2–118.6 4-Chlorophenyl
Compound 24 (4-bromophenyl piperazine) C₂₈H₂₈BrN₃O 506.45 114.1–115.2 4-Bromophenyl
5-Chloro-2,3-dihydro-1H-inden-1-amine C₉H₁₀ClN 167.64 Not reported Chloro, amine
Carindacillin Sodium C₂₆H₂₅N₃O₆S 507.55 Not reported β-lactam, indenyloxy

Biological Activity

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is an organic compound that exhibits a unique structure, combining an indene moiety with a nitroaniline group. This structural combination imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C15H14N2O3
  • Molecular Weight : 270.29 g/mol
  • LogP : 4.0041 (indicating lipophilicity)
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 2
  • Polar Surface Area : 61.46 Ų

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various cellular components, including enzymes and receptors, leading to modulation of their activity. The compound's ability to act as a probe in biological studies allows for insights into specific molecular pathways and interactions.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various nitro-substituted compounds on cancer cell lines. Notably, compounds similar to this compound have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) while exhibiting low toxicity towards normal cells . The mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.

Enzyme Interaction

The compound has been evaluated as a potential substrate for enzymes such as NAD(P)H: quinone oxidoreductase 1 (NQO1) and nitroreductase from Escherichia coli. These enzymes are involved in the bioreduction process that activates nitroaromatic compounds into their biologically active forms . This activation pathway is crucial for the therapeutic efficacy of nitro-containing drugs.

Study 1: Cytotoxicity Evaluation

A study conducted on synthesized derivatives of nitroanilines revealed that compounds structurally related to this compound exhibited promising anticancer properties. The MTT assay indicated a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values in the low micromolar range .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action highlighted that the reduction of the nitro group leads to the formation of an aniline derivative that can bind to cellular targets, thereby influencing signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3-(2,3-dihydro-1H-inden-5-yloxy)-5-aminoanilineAmino derivativeAnticancer potential
5-(2,3-dihydro-1H-inden-5-yloxy)-2-furoic acidFuroic acid derivativeModerate antimicrobial

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline, and how can reaction conditions be optimized?

The synthesis typically involves coupling 5-nitro-3-aminophenol with 2,3-dihydro-1H-inden-5-ol derivatives under nucleophilic aromatic substitution conditions. Key parameters include:

  • Catalyst selection : Use of mild bases (e.g., K₂CO₃) to avoid nitro group reduction .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and purity .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) achieves >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • NMR :
    • ¹H NMR : Look for aromatic proton signals at δ 6.8–8.2 ppm (indenyl and nitroaniline moieties) and dihydroindene protons at δ 2.8–3.2 ppm (multiplet) .
    • ¹³C NMR : Confirm the indenyl ether linkage via a carbon-oxygen coupling peak at ~150 ppm .
  • Mass spectrometry : The molecular ion peak (m/z 272.31) should align with the molecular formula C₁₅H₁₆N₂O₃ .
  • X-ray crystallography : ORTEP-III can resolve spatial configuration, particularly the orientation of the nitro group relative to the indenyl ring .

Q. How can researchers assess purity and identify common impurities in synthesized batches?

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency confirms purity .
  • GC-MS : Detect volatile byproducts (e.g., unreacted indenol derivatives) .
  • Elemental analysis : Carbon and nitrogen percentages should deviate <0.3% from theoretical values (C: 66.17%, N: 10.29%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the nitro and indenyloxy substituents?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps. The nitro group’s electron-withdrawing effect reduces HOMO-LUMO gaps, influencing reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., polar aprotic solvents enhance nitro group stability) .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., bond angles or reaction yields)?

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT predictions to identify force field inaccuracies .
  • Sensitivity analysis : Vary reaction parameters (e.g., temperature, solvent polarity) in silico to match empirical yields .

Q. What solvent systems optimize the compound’s stability during long-term storage or catalytic applications?

  • Polar aprotic solvents : DMSO or DMF minimize hydrolysis of the ether linkage .
  • Low-temperature storage : Store at –20°C in amber vials to prevent photodegradation of the nitro group .

Q. What degradation pathways are observed under oxidative or acidic conditions, and how can they be monitored?

  • Oxidative degradation : Nitro group reduction to amine intermediates under H₂/Pd-C, detectable via TLC (Rf shift from 0.7 to 0.3) .
  • Acidic hydrolysis : Indenyl ether cleavage produces 5-nitroaniline and dihydroindenol, identifiable via LC-MS (m/z 153 and 133) .

Q. How can researchers leverage structure-activity relationships (SAR) to modify this compound for targeted applications?

  • Functional group substitution : Replace the nitro group with cyano or trifluoromethoxy groups to alter electronic properties (see analogues in ).
  • Ring modification : Introduce methyl groups to the indenyl moiety to enhance lipophilicity (tested in related indane derivatives ).

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